2-Aminoquinazoline-4-carboxy-(4-bromophenyl)amide
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Overview
Description
2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide typically involves the reaction of 2-aminobenzonitriles with substituted benzylamines under specific conditions. One common method includes the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This method is known for its high yield and practicality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of catalysts such as copper or nickel can enhance the reaction rates and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4-(4-bromophenyl)-thiazol-2-amine derivatives
Uniqueness
2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide stands out due to its specific structural features, which confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H11BrN4O |
---|---|
Molecular Weight |
343.18 g/mol |
IUPAC Name |
2-amino-N-(4-bromophenyl)quinazoline-4-carboxamide |
InChI |
InChI=1S/C15H11BrN4O/c16-9-5-7-10(8-6-9)18-14(21)13-11-3-1-2-4-12(11)19-15(17)20-13/h1-8H,(H,18,21)(H2,17,19,20) |
InChI Key |
DYTZVUGMYADHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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